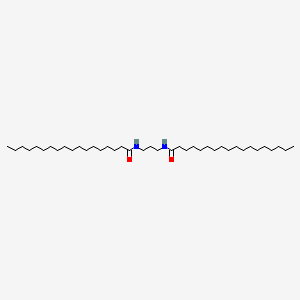
1,3-Propylenebisstearamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propylenebisstearamide: is an organic compound that belongs to the class of fatty acid amides. It is derived from the reaction of 1,3-propanediamine and stearic acid. This compound is known for its waxy, white solid appearance and is widely used in various industrial applications due to its excellent lubricating and anti-static properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Propylenebisstearamide is synthesized through the reaction of 1,3-propanediamine with stearic acid. The reaction typically involves heating the reactants to a temperature where the amide formation occurs, usually around 150-200°C. The reaction can be catalyzed by acidic or basic catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where 1,3-propanediamine and stearic acid are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the solid product is purified through recrystallization or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Propylenebisstearamide primarily undergoes hydrolysis and oxidation reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and acidic or basic catalysts, this compound can hydrolyze to form 1,3-propanediamine and stearic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of various oxidized products.
Substitution: Under specific conditions, such as the presence of strong nucleophiles, substitution reactions can occur, replacing the amide group with other functional groups.
Major Products Formed:
Hydrolysis: 1,3-Propanediamine and stearic acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted amides with different functional groups.
Applications De Recherche Scientifique
1,3-Propylenebisstearamide has a wide range of applications in scientific research and industry:
Chemistry: It is used as a lubricant and anti-static agent in the production of plastics and polymers. It helps in reducing friction and improving the processability of materials.
Biology: It is utilized in the formulation of various biological assays and experiments where its lubricating properties are beneficial.
Medicine: Although not directly used as a drug, it is employed in the production of medical devices and equipment where lubrication and anti-static properties are required.
Industry: It is widely used in the manufacturing of plastics, rubber, and other materials to enhance their properties and improve their performance.
Mécanisme D'action
The mechanism of action of 1,3-propylenebisstearamide is primarily based on its ability to reduce friction and static electricity. At the molecular level, it forms a thin, lubricating layer on surfaces, which minimizes contact and friction between materials. This property is particularly useful in the processing of plastics and other materials where smooth operation is essential.
Comparaison Avec Des Composés Similaires
Ethylene bis(stearamide): Similar in structure but derived from ethylenediamine and stearic acid. It also has lubricating and anti-static properties.
Stearamidopropyl dimethylamine: Another fatty acid amide with similar applications but different chemical structure and properties.
Uniqueness: 1,3-Propylenebisstearamide is unique due to its specific molecular structure, which provides a balance of lubricating and anti-static properties. Its ability to form a stable, thin layer on surfaces makes it particularly effective in reducing friction and static electricity in various industrial applications.
Propriétés
Numéro CAS |
29417-02-5 |
|---|---|
Formule moléculaire |
C39H78N2O2 |
Poids moléculaire |
607.0 g/mol |
Nom IUPAC |
N-[3-(octadecanoylamino)propyl]octadecanamide |
InChI |
InChI=1S/C39H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(42)40-36-33-37-41-39(43)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3,(H,40,42)(H,41,43) |
Clé InChI |
VPKVHSUMRKADKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















